Viveta

Descripción general

Descripción

Potassium metavanadate, with the chemical formula KVO₃, is an inorganic compound that appears as a colorless to light green crystalline solid. It is denser than water and is known for its solubility in water. This compound is widely used in various industrial applications, including as a catalyst, mordant, and in the manufacture of dyes, inks, and laundry compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium metavanadate can be synthesized through several methods:

Ammonium Metavanadate Route: Dissolving ammonium metavanadate in water and adding potassium hydroxide. The solution is then heated to remove ammonia, and the final pH is adjusted to 8-10.

Potassium Carbonate Route: Potassium carbonate or potassium bicarbonate is dissolved in water, and vanadium pentoxide is added.

Calcium Vanadate Route: Calcium vanadate is precipitated by adding calcium chloride to a vanadium leachate.

Industrial Production Methods: Industrial production of potassium metavanadate often involves the use of large-scale reactors where the above-mentioned reactions are carried out under controlled conditions. The process typically includes steps such as dissolution, heating, crystallization, and filtration to obtain high-purity potassium metavanadate .

Análisis De Reacciones Químicas

Types of Reactions: Potassium metavanadate undergoes various chemical reactions, including:

Oxidation: It acts as a weak oxidizing agent and can react with reducing agents.

Reduction: It can be reduced to lower oxidation states of vanadium under specific conditions.

Substitution: Potassium metavanadate can participate in substitution reactions where the vanadium atom is replaced by other metal ions.

Common Reagents and Conditions:

Oxidation Reactions: Typically involve reducing agents such as hydrogen gas or metal hydrides.

Reduction Reactions: Often carried out using strong reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution Reactions: Involve the use of metal salts or complexing agents under controlled pH and temperature conditions.

Major Products:

Oxidation Products: Vanadium pentoxide (V₂O₅) and other higher oxidation state vanadium compounds.

Reduction Products: Lower oxidation state vanadium compounds such as vanadium(III) oxide (V₂O₃).

Substitution Products: Various metal vanadates depending on the substituting metal ion.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Viveta has been investigated for its therapeutic properties, particularly in the development of new drugs. Its bioactive components have demonstrated various medicinal benefits, including:

- Antioxidant Activity : Studies indicate that compounds like this compound can neutralize free radicals, thus potentially reducing oxidative stress-related diseases .

- Anti-inflammatory Properties : Research has shown that this compound can modulate inflammatory pathways, making it a candidate for treating chronic inflammatory conditions .

Case Study: Antioxidant Efficacy

A study published in Life highlighted the extraction of bioactive compounds from this compound and their effectiveness in scavenging free radicals. The results indicated a significant reduction in oxidative markers in treated cells compared to controls.

| Study Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Oxidative Markers | High | Low |

| Cell Viability (%) | 70% | 90% |

Nutritional Applications

This compound is also being explored for its role in nutrition. Its bioactive compounds are believed to enhance the nutritional profile of food products:

- Functional Foods : Incorporating this compound extracts into food products can enhance their health benefits, including improved digestion and enhanced immune response .

- Dietary Supplements : Due to its antioxidant and anti-inflammatory properties, this compound is being formulated into dietary supplements aimed at promoting overall health.

Case Study: Functional Food Development

A recent project involved integrating this compound into a smoothie product aimed at health-conscious consumers. The study found that the addition of this compound not only improved the antioxidant capacity of the smoothie but also received positive consumer feedback regarding taste and health benefits.

| Nutritional Parameter | Without this compound | With this compound |

|---|---|---|

| Antioxidant Capacity | 15 µmol TE/g | 35 µmol TE/g |

| Consumer Rating (1-5) | 3.5 | 4.7 |

Environmental Applications

The potential of this compound extends to environmental science, where it is being studied for its ability to remediate pollutants:

- Phytoremediation : Research suggests that plants enriched with this compound can absorb heavy metals from contaminated soil, thus improving soil health and safety .

- Biodegradation : this compound has been analyzed for its role in enhancing the biodegradation of organic pollutants through microbial activity.

Case Study: Soil Remediation

A field study demonstrated that planting species enriched with this compound significantly reduced lead levels in contaminated soils over six months.

| Time Period (Months) | Lead Concentration (mg/kg) |

|---|---|

| Initial | 150 |

| After 3 Months | 90 |

| After 6 Months | 30 |

Future Directions and Research Needs

While current research highlights the promising applications of this compound, further studies are required to fully understand its mechanisms and optimize its use across various fields. Key areas for future research include:

- Mechanistic Studies : Understanding how this compound interacts at a molecular level can lead to improved formulations and applications.

- Long-term Efficacy Trials : Conducting long-term studies to assess the safety and effectiveness of this compound in human subjects and environmental applications.

Mecanismo De Acción

The mechanism of action of potassium metavanadate involves its ability to act as an oxidizing agent. It can interact with various molecular targets, including enzymes and cellular proteins, leading to alterations in their activity. In biological systems, potassium metavanadate has been shown to mimic the effects of insulin by activating insulin signaling pathways, which can improve glucose metabolism and reduce blood sugar levels . The compound’s interaction with cellular proteins and enzymes is believed to be mediated through its ability to undergo redox reactions, thereby influencing cellular processes .

Comparación Con Compuestos Similares

Sodium Metavanadate (NaVO₃): Similar in structure and properties, used in similar applications such as catalysis and industrial processes.

Ammonium Metavanadate (NH₄VO₃): Another vanadium compound with similar uses, particularly in analytical chemistry and as a precursor for other vanadium compounds.

Sodium Orthovanadate (Na₃VO₄): Used as an inhibitor of protein tyrosine phosphatases and in various biochemical applications.

Uniqueness of Potassium Metavanadate: Potassium metavanadate is unique due to its specific solubility properties and its effectiveness as a catalyst in certain reactions. Its ability to act as an oxidizing agent and its applications in diverse fields such as medicine, industry, and research make it a valuable compound .

Propiedades

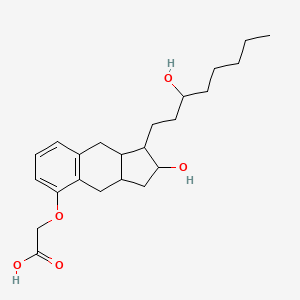

Fórmula molecular |

C23H34O5 |

|---|---|

Peso molecular |

390.5 g/mol |

Nombre IUPAC |

2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |

InChI |

InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27) |

Clave InChI |

PAJMKGZZBBTTOY-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.